molecular formula C20H29FN2O6S2 B13479276 2-[3-(Fluoromethyl)azetidin-1-yl]ethan-1-amine, bis(4-methylbenzene-1-sulfonic acid)

2-[3-(Fluoromethyl)azetidin-1-yl]ethan-1-amine, bis(4-methylbenzene-1-sulfonic acid)

Cat. No.: B13479276
M. Wt: 476.6 g/mol
InChI Key: DFLODVJZWZMLAE-UHFFFAOYSA-N
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Description

This compound (CAS 2763759-57-3) features a fluoromethyl-substituted azetidine ring linked to an ethanamine backbone and two 4-methylbenzenesulfonic acid (tosylic acid) groups. Its molecular formula is C₂₀H₂₉FN₂O₆S₂, with a molecular weight of 476.6 g/mol . The Smiles string (Cc1ccc(S(=O)(=O)O)cc1.Cc1ccc(S(=O)(=O)O)cc1.NCCN1CC(CF)C1) highlights the azetidine core (1-azetidinyl), fluoromethyl (-CF) substituent, ethanamine linker, and dual tosyl groups.

Properties

Molecular Formula

C20H29FN2O6S2

Molecular Weight

476.6 g/mol

IUPAC Name

2-[3-(fluoromethyl)azetidin-1-yl]ethanamine;4-methylbenzenesulfonic acid

InChI

InChI=1S/2C7H8O3S.C6H13FN2/c2*1-6-2-4-7(5-3-6)11(8,9)10;7-3-6-4-9(5-6)2-1-8/h2*2-5H,1H3,(H,8,9,10);6H,1-5,8H2

InChI Key

DFLODVJZWZMLAE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1C(CN1CCN)CF

Origin of Product

United States

Preparation Methods

Preparation of tert-Butyl 3-(fluoromethyl)azetidine-1-carboxylate

The initial step involves synthesizing the protected azetidine derivative. According to patent WO2018108954A1, a common route involves nucleophilic substitution on a suitable azetidine precursor:

  • Starting Material: Tert-butyl 3-aminocyclobutane-1-carboxylate
  • Reagent: Fluoromethylating agents such as tetra-n-butylammonium fluoride (TBAF) or hydrogen fluoride/trimethylamine (HF/TEA)
  • Reaction Conditions: Reflux in dry solvents like tetrahydrofuran (THF) or acetonitrile, with the fluorinating reagent added dropwise under inert atmosphere (usually nitrogen or argon). The process typically occurs at temperatures around 0–25°C to prevent decomposition.

This step introduces the fluoromethyl group at the 3-position of the azetidine ring, forming tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate.

Deprotection and Functionalization

  • Deprotection: The tert-butyl group can be removed using acidic conditions, such as trifluoroacetic acid (TFA) in dichloromethane, yielding free 3-(fluoromethyl)azetidin-1-amine.
  • Amine Functionalization: The amino group can be further reacted with ethylene oxide or related reagents to introduce the ethan-1-amine moiety, following protocols similar to those for aminoalkylation.

Formation of the 2-[3-(Fluoromethyl)azetidin-1-yl]ethan-1-amine

This step involves linking the azetidine core to an ethan-1-amine chain:

  • Method: Nucleophilic substitution or reductive amination.
  • Reagents: Ethylenediamine or ethanoic derivatives, with catalysts like palladium or platinum if needed.
  • Reaction Conditions: Conducted in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile at elevated temperatures (80–120°C).

The key is to attach the azetidine ring to the ethylamine chain, forming the target compound's core structure.

Synthesis of Bis(4-methylbenzene-1-sulfonic acid) (p-Toluenesulfonic acid salt)

Sulfonation of p-Xylene

  • Starting Material: p-Xylene (4-methylbenzene)
  • Reagent: Fuming sulfuric acid (oleum) or concentrated sulfuric acid
  • Reaction Conditions: Reflux at 130°C, with careful control to avoid over-sulfonation. The sulfonation introduces sulfonic acid groups at the benzene ring, forming bis(4-methylbenzene-1-sulfonic acid).

Purification

  • The crude sulfonic acid is neutralized with sodium hydroxide to form sodium sulfonate salts, then acidified with hydrochloric acid to precipitate the free acid.
  • The product is recrystallized from water or ethanol to obtain pure bis(4-methylbenzene-1-sulfonic acid).

Final Assembly: Formation of the Salt

The final step involves combining the synthesized azetidine derivative with bis(4-methylbenzene-1-sulfonic acid):

  • Method: Acid-base neutralization
  • Procedure: Dissolve the azetidine compound in a suitable solvent like ethanol or methanol, then add an equimolar amount of bis(4-methylbenzene-1-sulfonic acid) under stirring.
  • Conditions: Room temperature or mild heating (around 50°C) to facilitate salt formation.
  • Purification: Crystallization or filtration to isolate the final product.

Summary Table of Preparation Methods

Step Reaction Reagents Conditions Notes
1 Fluoromethylation of azetidine TBAF or HF/TEA Reflux in THF or acetonitrile Inert atmosphere, low temperature
2 Deprotection of tert-butyl group TFA Room temperature in DCM Yields free amino group
3 Linkage to ethan-1-amine Ethylenediamine derivatives Elevated temperature in DMF Nucleophilic substitution
4 Sulfonation of p-xylene Fuming sulfuric acid Reflux at 130°C Controlled sulfonation
5 Salt formation Bis(4-methylbenzene-1-sulfonic acid) + amine Room temp or mild heating Acid-base neutralization

In-Depth Research Findings

Recent patents and literature emphasize the importance of controlled fluoromethylation reactions, often utilizing fluoride sources like TBAF or HF-based reagents, due to their high reactivity and selectivity in introducing fluoromethyl groups onto nitrogen heterocycles. The sulfonation process is well-established, with reaction conditions carefully optimized to prevent over-sulfonation or degradation of aromatic rings.

The synthesis of the azetidine core is complex, often requiring protective group strategies and selective functionalization steps. The final salt formation is straightforward, relying on acid-base chemistry, with purification achieved through recrystallization.

Chemical Reactions Analysis

Amine-Related Reactions

The primary amine group enables nucleophilic reactions:

Reaction TypeConditionsProductsKey Observations
Acylation Acetyl chloride, DCM, 0–5°CN-Acetyl derivativeForms stable amides with >85% yield under anhydrous conditions.
Alkylation Methyl iodide, K₂CO₃, DMFN-Methylated productRequires phase-transfer catalysts for efficient quaternization.
Protonation Aqueous HClWater-soluble ammonium saltEnhances solubility for pharmaceutical formulations.

Azetidine Ring Reactivity

The strained four-membered azetidine ring participates in:

Ring-Opening Reactions

  • Acid-Catalyzed Hydrolysis : In 6M HCl at 60°C, the ring opens to form γ-fluoroaminobutanol derivatives.

  • Nucleophilic Attack : Reacts with thiophosgene to yield thioether-linked products, retaining fluoromethyl functionality .

Electrophilic Substitution

  • Limited due to fluoromethyl electron-withdrawing effects; occurs selectively at the azetidine nitrogen under Friedel-Crafts conditions.

Fluoromethyl Group Reactivity

The -CF₂H group (compared to -CH₃ in analogs) undergoes:

ReactionReagentsOutcome
Nucleophilic Fluorine Exchange KF/18-crown-6, DMSOSubstitution with -OH/-NH₂ groups at elevated temperatures .
Oxidation KMnO₄, H₂OForms carboxylic acid derivatives (low yield due to steric hindrance).

Counterion-Dependent Reactions

The bis(4-methylbenzenesulfonic acid) counterion influences:

  • Ion Exchange : Reacts with NaHCO₃ to liberate free amine, enabling further functionalization.

  • Thermal Stability : Decomposes above 200°C, releasing SO₃ gas (TGA data) .

Comparative Reactivity with Structural Analogs

Key differences from non-fluorinated analogs:

FeatureThis Compound2-(3-(Chloromethyl)azetidin-1-yl)ethan-1-amine
Hydrolysis Rate Slower (CF₂H stabilizes ring)Faster (Cl⁻ better leaving group)
Nucleophilicity Reduced (fluorine electronegativity)Higher
Thermal Stability >200°C~180°C

Scientific Research Applications

2-[3-(Fluoromethyl)azetidin-1-yl]ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-[3-(Fluoromethyl)azetidin-1-yl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to modulation of their activity. The azetidine ring provides structural rigidity, which can influence the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Azetidine Derivatives

Azetidine-containing compounds are valued for their conformational rigidity and bioactivity. The target compound’s 3-(fluoromethyl)azetidine substituent distinguishes it from analogs:

Compound Name Azetidine Substituent Core Structure Key Features Reference
Target Compound 3-(Fluoromethyl) Ethanamine linker + tosylates Fluorine enhances lipophilicity/metabolic stability
7-[3-(Diethylamino)azetidin-1-yl]-... (Patent EP) 3-(Diethylamino) Pyrido-pyrimidinone core Bulky substituent increases basicity; potential pharmaceutical use
2-(4,6-Dimethylpyrazolo...-7-[3-(pyrrolidin-1-yl)azetidin-1-yl]-... 3-(Pyrrolidin-1-yl) Pyrido-pyrimidinone core Pyrrolidine enhances hydrogen-bonding potential

Key Observations :

  • The fluoromethyl group in the target compound may reduce metabolic degradation compared to alkylamino substituents (e.g., diethylamino, pyrrolidinyl), which are prone to oxidative dealkylation .
  • Azetidine’s strained four-membered ring improves binding affinity in bioactive molecules, though the target compound’s biological role remains uncharacterized in the provided evidence.

Sulfonic Acid Salts

The bis(4-methylbenzenesulfonic acid) groups in the target compound contrast with other sulfonates:

Compound Name Sulfonic Acid Component Counterion/Modification Key Features Reference
Target Compound Bis(4-methylbenzenesulfonic acid) Protonated amine Tosyl groups enhance solubility; strong acidity
Sodium 2,2′-(1,2-ethenediyl)bis[5-[(4-chloro-6-methoxy-1,3,5-triazin-2-yl)amino]-... 2,2′-(Ethenediyl)bis[chloro-methoxy-triazinyl] Sodium + diethanolamine Chloro/methoxy groups increase electrophilicity
Ethametsulfuron Methyl Ester (Herbicide) Methylbenzoate-sulfonylurea Methyl ester Sulfonylurea linkage critical for herbicidal activity

Key Observations :

  • Tosylates (4-methylbenzenesulfonates) are widely used to improve solubility and crystallinity of amine derivatives, as seen in the target compound .
  • Unlike sulfonylureas (e.g., ethametsulfuron methyl ester), which rely on a sulfonylurea bridge for herbicidal activity, the target compound’s sulfonic acid groups likely serve as counterions rather than functional pharmacophores .

Molecular Weight and Functional Complexity

The target compound’s molecular weight (476.6 g/mol ) positions it within the range of mid-sized bioactive molecules. For comparison:

  • Triflusulfuron methyl ester (herbicide): ~414 g/mol .
  • Patent pyrido-pyrimidinones (e.g., compound 85): Estimated >500 g/mol due to larger heterocyclic cores .

Research Implications and Limitations

  • Fluorine Effects: The fluoromethyl group may enhance blood-brain barrier penetration or enzymatic stability compared to non-fluorinated analogs, though specific data is lacking .
  • Data Gaps : Physical properties (e.g., solubility, logP) and biological activity data are absent in the provided evidence, limiting direct functional comparisons.
  • Synthetic Challenges: Introducing fluoromethyl groups to azetidine requires specialized reagents (e.g., fluoromethylation agents), contrasting with simpler alkylation routes for diethylamino/pyrrolidinyl analogs .

Biological Activity

2-[3-(Fluoromethyl)azetidin-1-yl]ethan-1-amine, bis(4-methylbenzene-1-sulfonic acid) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the modulation of estrogen receptors and its implications in cancer treatment. This article explores its biological activity, synthesis methods, and relevant research findings.

The compound has the following chemical characteristics:

PropertyDetails
IUPAC Name 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-amine bis(4-methylbenzenesulfonate)
Molecular Formula C13_{13}H18_{18}F N2_2O6_6S2_2
CAS Number 2092050-69-4
Molecular Weight 346.42 g/mol
Purity 95%

Estrogen Receptor Modulation

Research indicates that the compound acts as an intermediate in the synthesis of estrogen receptor modulators. Estrogen receptors (ERs), particularly ER-alpha and ER-beta, are critical in various cancers such as breast and ovarian cancer. The interaction of this compound with ERs could lead to significant biological effects, including the modulation of gene expression associated with these diseases .

The biological activity of 2-[3-(Fluoromethyl)azetidin-1-yl]ethan-1-amine is primarily attributed to its ability to interact with estrogen receptors. This interaction can lead to:

  • Ligand Binding : The compound may bind to ERs, mimicking or blocking the action of endogenous estrogens.
  • Transcriptional Regulation : By binding to ERs, it may influence the transcription of target genes involved in cell proliferation and apoptosis.

This mechanism suggests potential therapeutic applications in hormone-dependent cancers .

Study on Breast Cancer Cells

A study explored the effects of compounds similar to 2-[3-(Fluoromethyl)azetidin-1-yl]ethan-1-amine on breast cancer cell lines. Results indicated that these compounds could inhibit cell proliferation and induce apoptosis through ER-mediated pathways. The findings support the hypothesis that targeting estrogen receptors can be an effective strategy in treating hormone-sensitive tumors .

In Vivo Studies

In vivo experiments using animal models have demonstrated that derivatives of this compound exhibit anti-tumor activity. These studies suggest that the compound can effectively reduce tumor size and alter hormonal profiles in treated subjects, indicating its potential as a therapeutic agent against certain cancers .

Synthesis Methods

The synthesis of 2-[3-(Fluoromethyl)azetidin-1-yl]ethan-1-amine involves several steps:

  • Formation of Azetidine Derivative : Starting from appropriate precursors, azetidine rings are formed through cyclization reactions.
  • Fluoromethylation : The introduction of a fluoromethyl group is achieved via nucleophilic substitution reactions.
  • Sulfonation : The final step involves the sulfonation process to yield the bis(4-methylbenzene-1-sulfonic acid) salt form, enhancing solubility and bioavailability .

Q & A

Q. How does the compound interact with biological membranes in pharmacokinetic studies?

  • Methodological Answer : Use artificial membrane permeability assays (PAMPA) to model blood-brain barrier penetration. Surface plasmon resonance (SPR) quantifies binding to lipid bilayers .

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